molecular formula C8H11ClN4O B189291 4-Chloro-5-piperazin-1-ylpyridazin-3(2H)-one CAS No. 153276-34-7

4-Chloro-5-piperazin-1-ylpyridazin-3(2H)-one

Cat. No.: B189291
CAS No.: 153276-34-7
M. Wt: 214.65 g/mol
InChI Key: ICFYLQIKMKKTQY-UHFFFAOYSA-N
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Description

4-Chloro-5-piperazin-1-ylpyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-piperazin-1-ylpyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives with diketones or other suitable compounds.

    Chlorination: Introduction of the chlorine atom can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Piperazine Substitution: The piperazine moiety can be introduced through nucleophilic substitution reactions, where the piperazine acts as a nucleophile attacking a suitable leaving group on the pyridazine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could reduce the pyridazine ring or the piperazine moiety, depending on the conditions used.

    Substitution: The chlorine atom on the pyridazine ring can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-5-piperazin-1-ylpyridazin-3(2H)-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Chloro-5-piperazin-1-ylpyridazin-3(2H)-one would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-piperazin-1-ylpyrimidin-2(1H)-one: Similar structure with a pyrimidine ring instead of a pyridazine ring.

    4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one: Similar structure with a morpholine moiety instead of a piperazine moiety.

Uniqueness

4-Chloro-5-piperazin-1-ylpyridazin-3(2H)-one is unique due to the specific combination of the pyridazine ring, chlorine atom, and piperazine moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5-chloro-4-piperazin-1-yl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4O/c9-7-6(5-11-12-8(7)14)13-3-1-10-2-4-13/h5,10H,1-4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFYLQIKMKKTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C(=O)NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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